6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide typically involves multi-step processes. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.
Scientific Research Applications
6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By inhibiting FGFRs, this compound can disrupt signaling pathways essential for tumor growth and survival . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biomedical applications.
6-Phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione: Another related compound with potential biological activity.
Uniqueness
6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit FGFRs with high potency sets it apart from other similar compounds .
Properties
CAS No. |
88796-49-0 |
---|---|
Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
6-amino-1-phenylpyrrolo[3,2-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N4O/c15-9-6-12-13(17-7-9)11(14(16)19)8-18(12)10-4-2-1-3-5-10/h1-8H,15H2,(H2,16,19) |
InChI Key |
LHAXXAIRFDKDKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C3=C2C=C(C=N3)N)C(=O)N |
Origin of Product |
United States |
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